N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole ring substituted with a 3-chlorophenyl group, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3-chlorophenyl halide reacts with the benzoxazole intermediate.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reagent reacts with the benzoxazole intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. Additionally, the chlorophenyl and sulfanyl groups can enhance binding affinity and specificity to the target, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the core structure and functional groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group and a chlorophenyl group but has a different heterocyclic core.
Uniqueness
N-(3-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is unique due to its combination of a benzoxazole core with a sulfanyl and sulfonamide group, providing distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-8-2-1-3-9(6-8)16-21(17,18)10-4-5-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPQXUOXRPCYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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